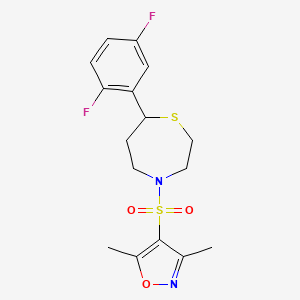

4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole

Description

Properties

IUPAC Name |

4-[[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]sulfonyl]-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F2N2O3S2/c1-10-16(11(2)23-19-10)25(21,22)20-6-5-15(24-8-7-20)13-9-12(17)3-4-14(13)18/h3-4,9,15H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUZGSUVXLZHBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable amine and a thiol.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Sulfonylation: The sulfonyl group is typically introduced using a sulfonyl chloride reagent under basic conditions.

Formation of the Isoxazole Ring: The isoxazole ring can be formed through a cyclization reaction involving a suitable nitrile oxide precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be used as a tool to study the function of specific proteins or enzymes. Its ability to interact with biological molecules makes it a useful probe in biochemical research.

Medicine

In medicine, 4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole may have potential as a therapeutic agent. Its unique structure could allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

- 4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole: Replacing the 2,5-difluorophenyl group with 2-chlorophenyl introduces a bulkier, more electronegative substituent.

- Compounds 4 and 5 (): These thiazole derivatives feature fluorophenyl and chlorophenyl groups. Unlike the thiazepane core in the target compound, their planar thiazole rings may limit conformational flexibility, affecting binding to non-planar enzyme active sites.

Compounds with Sulfonyl-Linked Triazole Moieties

- 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () : These triazole-thiones share sulfonyl linkages but replace the isoxazole with a triazole ring. The thione group introduces tautomeric behavior (thione ↔ thiol), which can modulate redox activity and metal chelation properties. However, the absence of methyl substituents reduces steric shielding, increasing susceptibility to enzymatic degradation .

Isoxazole Derivatives with Varied Core Structures

- DTCPB and DTCTB (): These benzo[c][1,2,5]thiadiazole derivatives incorporate isoxazole-like motifs but with extended π-conjugated systems. Their optoelectronic properties differ significantly due to the presence of electron-withdrawing cyano groups and thiophene linkages, making them more suited for materials science applications than pharmacological use.

Comparative Data Table

Research Findings and Functional Insights

- Bioactivity : The target compound’s 1,4-thiazepane core may enhance interaction with G-protein-coupled receptors (GPCRs) due to its seven-membered ring’s conformational adaptability, a feature absent in rigid thiazole or triazole analogues .

- Synthetic Challenges : Unlike triazole-thiones (), which are synthesized via base-mediated cyclization, the target compound likely requires advanced sulfonylation techniques to preserve the isoxazole’s integrity .

- Spectroscopic Differentiation : IR spectra of the target compound would lack the νC=S band (~1250 cm⁻¹) seen in triazole-thiones, confirming the absence of thione tautomerism .

Biological Activity

The compound 4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of the compound consists of:

- A thiazepane ring substituted with a 2,5-difluorophenyl group.

- A sulfonyl group attached to the thiazepane.

- An isoxazole ring with methyl substitutions.

Biological Activity Overview

The biological activity of 4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole has been evaluated through various studies. Key areas of focus include:

1. Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. The presence of fluorine atoms in the difluorophenyl group may enhance lipophilicity and membrane permeability, contributing to antimicrobial efficacy.

2. Anti-inflammatory Properties

Studies suggest that thiazepane derivatives can modulate inflammatory pathways. The sulfonyl moiety may play a role in inhibiting pro-inflammatory cytokines, making this compound a candidate for anti-inflammatory therapy.

3. CNS Activity

Given the structural similarities to known neuroactive compounds, there is potential for this compound to exhibit central nervous system (CNS) effects. Computational models predict interactions with neurotransmitter receptors.

The mechanism by which 4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole exerts its effects likely involves:

- Receptor Binding : Interaction with specific receptors or enzymes implicated in various biological pathways.

- Modulation of Signaling Pathways : Influencing pathways related to inflammation and microbial resistance.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related compounds:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. The following structural features are important:

- Fluorination : Enhances lipophilicity and potentially increases binding affinity to biological targets.

- Thiazepane Ring : Provides a scaffold that may interact with enzymes or receptors.

- Sulfonyl Group : Could influence solubility and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.